2-Chloro-8-ethylquinoline
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Overview
Description
2-Chloro-8-ethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN. It is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The presence of a chlorine atom at the second position and an ethyl group at the eighth position of the quinoline ring structure gives this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-ethylquinoline typically involves the Skraup synthesis, which is a classical method for constructing quinoline rings. This method involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or arsenic acid. The reaction conditions usually require heating under reflux .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-ethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substitution reactions yield derivatives such as 2-amino-8-ethylquinoline.
- Oxidation reactions produce compounds like 8-ethylquinoline-2-carboxylic acid.
- Reduction reactions result in tetrahydroquinoline derivatives .
Scientific Research Applications
2-Chloro-8-ethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Medicine: It is investigated for its potential pharmacological activities, including anticancer and antimicrobial properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-8-ethylquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
- 2-Chloro-6-ethoxyquinoline-3-methanol
- 2-Chloro-6-methylquinoline-3-methanol
- 2-Chloro-7-methylquinoline-3-methanol
Comparison: Compared to these similar compounds, 2-Chloro-8-ethylquinoline is unique due to the position of the ethyl group, which can influence its reactivity and the types of derivatives that can be synthesized. This positional difference can also affect its biological activity and industrial applications .
Properties
IUPAC Name |
2-chloro-8-ethylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-2-8-4-3-5-9-6-7-10(12)13-11(8)9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSCDQXAQLQALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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